![molecular formula C21H22N8O6 B2727448 1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899357-95-0](/img/structure/B2727448.png)
1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H22N8O6 and its molecular weight is 482.457. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Tandem Reactions and Heterocyclic Compounds Synthesis
The study by Gobouri et al. (2016) explored tandem reactions using nitrile imines, leading to the synthesis of novel heterocyclic compounds. These compounds were examined for their biological activities, indicating the potential for developing new therapeutic agents (Gobouri, Mohamed, & Amin, 2016).
Characterization and Tautomerism of Pyrimidine Derivatives
Sharma et al. (2017) focused on synthesizing a new family of compounds that combines pyrimidine derivatives through a hydrazone moiety. These compounds were characterized and their tautomerism studied, contributing to the understanding of their chemical properties (Sharma et al., 2017).
Weak Interactions and Molecular Modeling
Intermolecular Organic “Sandwich” Complexes
Research by Khrustalev et al. (2008) presented the investigation of weak interactions in barbituric acid derivatives, highlighting the formation of steady intermolecular sandwich-like complexes. This study provides insight into the structural aspects of these compounds and their potential as building blocks in molecular design (Khrustalev, Krasnov, & Timofeeva, 2008).
Molecular Modeling Studies for Anticancer Drugs
The work of Santana et al. (2020) involved complete chemical shift assignment and molecular modeling studies of chromene derivatives, suggesting their potential as DNA intercalators and leads for new anticancer drugs (Santana et al., 2020).
Antioxidant Properties and Heterocyclic Synthesis
Antioxidant Properties of Pyridinols
The study by Wijtmans et al. (2004) on the synthesis of a novel class of chain-breaking antioxidants, namely pyridinols, demonstrates the significant role of such compounds in mitigating oxidative stress, which is a key factor in many diseases (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of these compounds in producing a variety of biologically active molecules (Fadda, Etman, El-Seidy, & Elattar, 2012).
Propiedades
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O6/c1-26-15-14(16(30)23-20(26)33)29(10-7-11-35-12-8-5-4-6-9-12)19(22-15)25-24-13-17(31)27(2)21(34)28(3)18(13)32/h4-6,8-9,31H,7,10-11H2,1-3H3,(H,23,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNWHNPMDPXKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2-(3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.